

The Potential Neuropharmacology of 4-(4-Methylphenyl)piperidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-(4-Methylphenyl)piperidine

Cat. No.: B1268173

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Disclaimer: Direct experimental data on the neuropharmacology of **4-(4-Methylphenyl)piperidine** is not currently available in the public domain. This guide, therefore, explores its potential pharmacological profile by examining the structure-activity relationships of closely related 4-arylpiperidine analogs. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for future investigation.

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds with diverse pharmacological activities. Depending on the nature and position of substituents on the phenyl ring and the piperidine nitrogen, these molecules can exhibit high affinity and selectivity for a range of central nervous system (CNS) targets, including dopamine, opioid, serotonin, NMDA, and sigma receptors.

This technical guide focuses on the potential neuropharmacology of **4-(4-Methylphenyl)piperidine**, a simple derivative within this class. By analyzing the pharmacological data of structurally similar compounds, we can infer the likely receptor interactions and potential therapeutic applications of this molecule. The addition of a methyl group at the para position of the phenyl ring is expected to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and functional activity at various receptors.

Potential Receptor Targets and Signaling Pathways

Based on the pharmacology of related 4-arylpiperidines, the primary potential targets for **4-(4-Methylphenyl)piperidine** include:

- Dopamine Receptors (particularly D2)
- Opioid Receptors (particularly μ)
- NMDA Receptors
- Sigma Receptors (particularly σ_1)

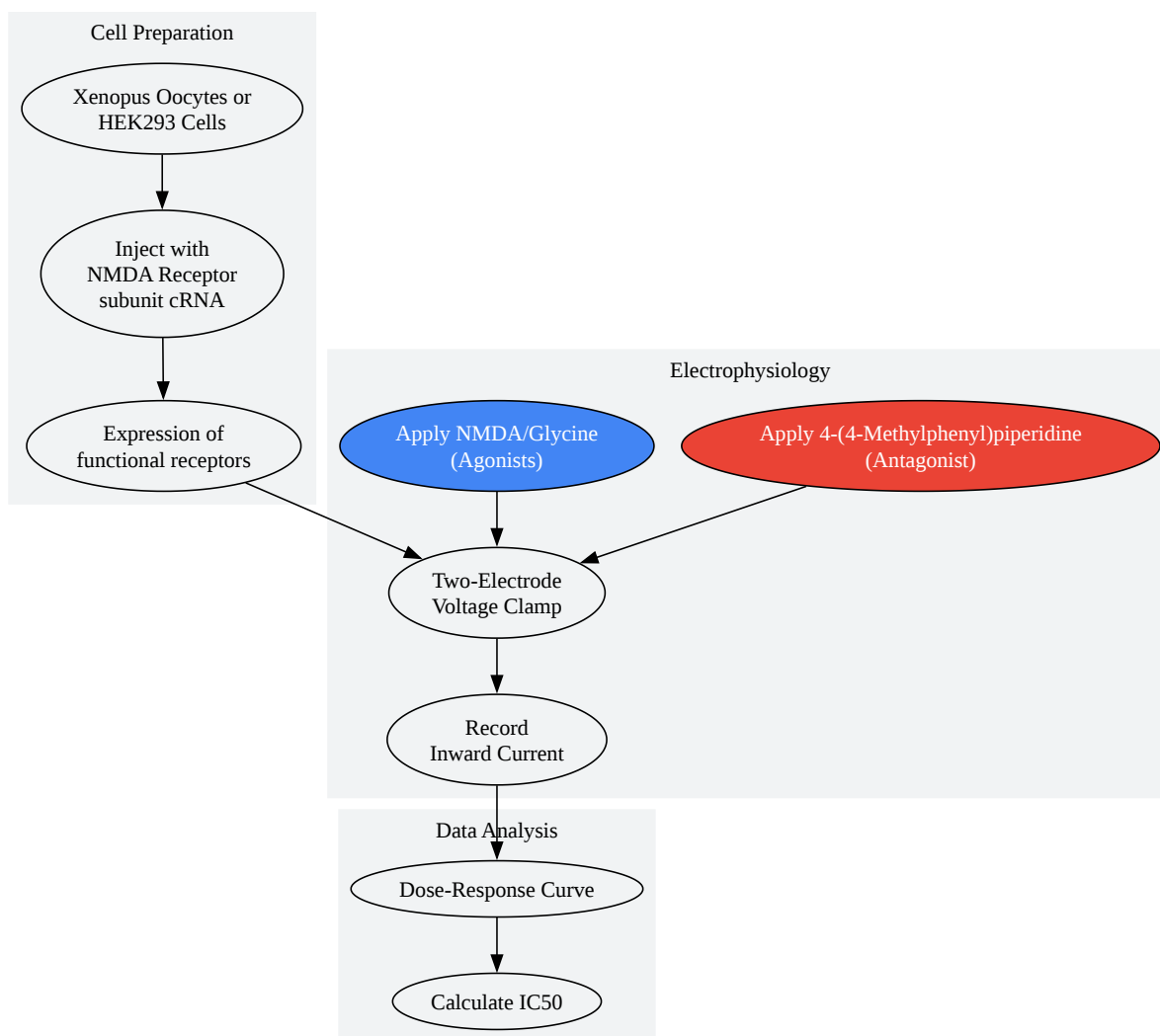
The following sections will delve into the evidence for each of these potential targets, supported by data from analogous compounds.

Dopaminergic System

Several 4-phenylpiperidine derivatives are known to interact with dopamine receptors. For instance, the 4-phenylpiperidine scaffold is a key component of pridopidine, a dopamine D2 receptor ligand. While pridopidine has a more complex substitution on the piperidine nitrogen, the core interaction with the D2 receptor is informative.

Table 1: Dopamine D2 Receptor Binding Affinities of Selected 4-Phenylpiperidine Analogs

Compound	Structure	Receptor Affinity (K _i , nM)	Reference
Pridopidine	4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine	Low Affinity (competitive binding)	[1]



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References

- 1. researchgate.net [researchgate.net]
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